1-Hydroxy-1,3-dihydro-2H-imidazol-2-one
CAS No.: 921604-79-7
Cat. No.: VC15777741
Molecular Formula: C3H4N2O2
Molecular Weight: 100.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 921604-79-7 |
---|---|
Molecular Formula | C3H4N2O2 |
Molecular Weight | 100.08 g/mol |
IUPAC Name | 3-hydroxy-1H-imidazol-2-one |
Standard InChI | InChI=1S/C3H4N2O2/c6-3-4-1-2-5(3)7/h1-2,7H,(H,4,6) |
Standard InChI Key | KUERBWLVQJAKIS-UHFFFAOYSA-N |
Canonical SMILES | C1=CN(C(=O)N1)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
1-Hydroxy-1,3-dihydro-2H-imidazol-2-one is systematically named according to IUPAC guidelines as 1,3-dihydro-2H-imidazol-2-one. Alternative designations include 2-hydroxyimidazole, 1H-imidazol-2-ol, and 4-imidazolin-2-one . The CAS registry number 5918-93-4 uniquely identifies this compound across chemical databases. Its synonymy extends to industrial codes such as Shell SD-8591 and WLN notation T5MVMJ, reflecting its commercial and research applications .
Molecular Structure and Physicochemical Properties
The compound’s planar imidazolone ring features a carbonyl group at position 2 and hydroxyl substituents at position 1, contributing to its polarity and hydrogen-bonding capacity. Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Weight | 84.077 g/mol |
Density | |
Boiling Point | 364.5°C at 760 mmHg |
Flash Point | 174.3°C |
Solubility | Moderate in polar solvents |
These properties derive from its heteroaromatic framework and electron-deficient carbonyl group, which facilitate interactions with biological targets .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 1-hydroxy-1,3-dihydro-2H-imidazol-2-one typically begins with diethyl 2-propyl-imidazole-4,5-dicarboxylate. Reaction with methylmagnesium bromide followed by acidification yields ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a key intermediate . Hydrolysis and intramolecular cyclization under alkaline conditions produce the lactone derivative, which is purified via recrystallization or chromatography .
Catalytic and Process Optimization
Recent innovations emphasize transesterification catalysts such as titanium isopropoxide or enzymatic agents to enhance yield and purity. For example, refluxing the precursor in ethanol with a catalytic amount of sulfuric acid achieves conversions exceeding 90% while minimizing byproducts like hydroxyl-methylated or hydroxyl-eliminated impurities . Temperature control ( to reflux) and reaction time (30 minutes to 72 hours) are critical variables influencing regioselectivity .
Pharmacological Applications
Norepinephrine Reuptake Inhibition
Structural analogs of 1-hydroxy-1,3-dihydro-2H-imidazol-2-one, such as 1-(3-amino-2-hydroxy-1-phenylpropyl)-1,3-dihydro-2H-benzimidazol-2-ones, exhibit potent inhibition of the human norepinephrine transporter (hNET) with IC values of 7–10 nM . These compounds demonstrate >500-fold selectivity over serotonin (hSERT) and dopamine (hDAT) transporters, making them candidates for treating thermoregulatory dysfunction and neuropathic pain .
Angiotensin II Receptor Antagonism
Derivatives like olmesartan medoxomil incorporate the imidazolone core to block angiotensin II receptors, effectively managing hypertension. The synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate as a precursor underscores the scaffold’s role in cardiovascular therapeutics .
Industrial and Research Significance
Material Science Applications
The compound’s thermal stability (boiling point 364.5°C) and low flammability (flash point 174.3°C) make it suitable for high-temperature polymer formulations . Its electron-deficient ring also serves as a ligand in coordination chemistry, facilitating catalysis in cross-coupling reactions.
Analytical Characterization
Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm its structural integrity. For instance, (400 MHz, DMSO-) displays characteristic signals at δ 7.45 (s, 1H, imidazole-H) and δ 4.90 (s, 1H, -OH) .
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